NT1-014B

説明

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

特性

分子式 |

C40H68N2O4S4 |

|---|---|

分子量 |

769.2 g/mol |

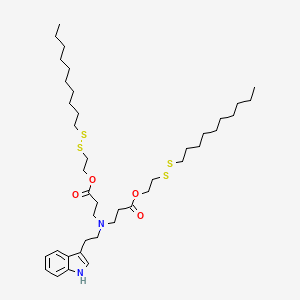

IUPAC名 |

2-(decyldisulfanyl)ethyl 3-[[3-[2-(decyldisulfanyl)ethoxy]-3-oxopropyl]-[2-(1H-indol-3-yl)ethyl]amino]propanoate |

InChI |

InChI=1S/C40H68N2O4S4/c1-3-5-7-9-11-13-15-19-31-47-49-33-29-45-39(43)24-27-42(26-23-36-35-41-38-22-18-17-21-37(36)38)28-25-40(44)46-30-34-50-48-32-20-16-14-12-10-8-6-4-2/h17-18,21-22,35,41H,3-16,19-20,23-34H2,1-2H3 |

InChIキー |

LBQUNMQRWYTNHB-UHFFFAOYSA-N |

正規SMILES |

CCCCCCCCCCSSCCOC(=O)CCN(CCC1=CNC2=CC=CC=C21)CCC(=O)OCCSSCCCCCCCCCC |

製品の起源 |

United States |

Foundational & Exploratory

Unlocking the Brain: A Technical Guide to the NT1-014B Mechanism of Action for Blood-Brain Barrier Penetration

For Researchers, Scientists, and Drug Development Professionals

Introduction

The blood-brain barrier (BBB) presents a formidable challenge in the development of therapeutics for central nervous system (CNS) disorders. NT1-014B, a novel tryptamine-derived lipidoid, has emerged as a promising tool to overcome this barrier. When incorporated into lipid nanoparticles (LNPs), this compound facilitates the transport of various cargo, including small molecules and nucleic acids, into the brain. This in-depth technical guide synthesizes the current understanding of the mechanism of action behind this compound-mediated BBB penetration, supported by available quantitative data, detailed experimental protocols, and visual diagrams to elucidate key pathways and workflows.

Core Mechanism of Action: Leveraging Endogenous Transport

The foundational hypothesis for this compound's efficacy lies in its tryptamine (B22526) headgroup. Tryptamine, an endogenous monoamine neurotransmitter, is known to cross the BBB through active transport mechanisms. By functionalizing a lipidoid with tryptamine, this compound is designed to hijack these natural pathways, enabling the entire LNP complex to traverse the otherwise impermeable BBB.

While the precise receptor or transporter responsible for the uptake of the this compound-LNP complex has not yet been definitively identified, the leading hypothesis is receptor-mediated transcytosis . This process involves the binding of the tryptamine moiety to a specific receptor on the surface of brain endothelial cells, triggering the internalization of the LNP and its subsequent transport across the cell and release into the brain parenchyma. The serotonin (B10506) transporter (SERT) is a potential candidate, given its role in transporting serotonin, a structurally related molecule.

Quantitative Data Summary

The following tables summarize the key quantitative findings from preclinical studies evaluating the efficacy of this compound and related NT1-lipidoids in brain delivery.

Table 1: In Vivo Brain Delivery of a Fluorescent Dye (DiR) using NT1-Lipidoid Formulations

| Formulation | Relative Brain Fluorescence Intensity |

| DiR/NT1-O12B | High |

| DiR/NT2-Lipidoids (Phenethylamine-derived) | Very Weak |

| DiR/NT3-Lipidoids (Phenylethanolamine-derived) | Very Weak |

Data adapted from in vivo imaging studies in mice 1-hour post-injection. This demonstrates the specificity of the tryptamine-derived lipidoid in mediating BBB penetration.

Table 2: Brain Accumulation of Amphotericin B (AmB) with NT1-O12B Doped LNPs

| Formulation | AmB Concentration in Brain (ng/g tissue) |

| Pure PBA-Q76-O16B/AmB | Nearly Undetectable |

| NT1-O12B/PBA-Q76-O16B (3:7 ratio)/AmB | ~300 |

Data obtained 24 hours after intravenous injection in mice at an AmB dose of 5 mg/kg. This highlights the necessity of the NT1-lipidoid for brain delivery of a small molecule drug.

Table 3: Functional In Vivo Gene Silencing of Tau mRNA using NT1-O14B Containing LNPs

| LNP Formulation (NT1-O14B : 306-O12B-3 ratio) | Tau mRNA Reduction in Brain |

| Pure NT1-O14B | No Reduction Detected |

| Pure 306-O12B-3 | No Reduction Detected |

| 5:5 | ~25% |

| 3:7 | ~50% |

Results from studies delivering antisense oligonucleotides (ASOs) against tau. This demonstrates that NT1-O14B facilitates the functional delivery of nucleic acid-based therapeutics to the brain.

Experimental Protocols

Detailed methodologies are crucial for the replication and advancement of these findings. The following sections outline the core experimental protocols employed in the evaluation of this compound.

LNP Formulation

The formulation of this compound containing LNPs is a critical step for ensuring consistent and effective delivery.

Materials:

-

This compound lipidoid

-

Other lipid components (e.g., helper lipids, PEG-lipids)

-

Therapeutic or imaging cargo (e.g., small molecules, ASOs, fluorescent dyes)

-

Ethanol (200 proof)

-

Sodium acetate buffer (25 mM, pH 5.2)

-

Dialysis tubing (e.g., 10 kDa MWCO)

Protocol:

-

Lipid and Cargo Preparation: Dissolve this compound and other lipid components in ethanol to achieve the desired molar ratios. In a separate vial, dissolve the cargo in ethanol.

-

Mixing and Self-Assembly: Combine the lipid and cargo solutions. Add this ethanol mixture dropwise to a stirred aqueous solution of sodium acetate buffer (pH 5.2). The rapid change in solvent polarity induces the self-assembly of the lipids and cargo into nanoparticles.

-

Purification: Transfer the resulting nanoparticle suspension to dialysis tubing and dialyze against the sodium acetate buffer to remove the ethanol.

-

Characterization: Characterize the final LNP solution for particle size, polydispersity index (PDI), and zeta potential using dynamic light scattering (DLS). Encapsulation efficiency of the cargo should be determined using appropriate analytical techniques (e.g., spectrophotometry for dyes, RiboGreen assay for RNA).

In Vivo Brain Delivery Studies

Animal models are essential for evaluating the BBB penetration and biodistribution of this compound LNPs.

Materials:

-

This compound LNP solution

-

Laboratory mice (e.g., C57BL/6)

-

Saline solution

-

Anesthesia

-

IVIS imaging system (for fluorescent cargo)

-

High-Performance Liquid Chromatography (HPLC) system (for small molecule cargo)

-

qPCR system (for gene silencing studies)

Protocol:

-

Administration: Administer the this compound LNP solution to mice via intravenous tail vein injection. The dosage will depend on the specific cargo and study design.

-

Circulation and Uptake: Allow the LNPs to circulate for a predetermined period (e.g., 1, 6, or 24 hours) to permit for BBB penetration and tissue distribution.

-

Tissue Harvesting: At the designated time point, euthanize the mice and perform cardiac perfusion with saline to remove blood from the vasculature. Carefully dissect the brain and other organs of interest.

-

Quantitative Analysis:

-

Fluorescent Cargo: For LNPs carrying fluorescent dyes like DiR, image the whole brain and other organs using an in vivo imaging system (IVIS) to quantify fluorescence intensity.

-

Small Molecule Cargo: For small molecule drugs, homogenize the brain tissue and extract the drug. Quantify the drug concentration using a validated HPLC method.

-

Gene Silencing: For nucleic acid cargo such as ASOs, extract total RNA from the brain tissue. Perform reverse transcription and quantitative polymerase chain reaction (qPCR) to measure the expression level of the target mRNA relative to a housekeeping gene.

-

Conclusion and Future Directions

This compound represents a significant advancement in the quest to deliver therapeutics across the blood-brain barrier. The tryptamine-derived lipidoid effectively leverages endogenous transport systems to ferry lipid nanoparticle-encapsulated cargo into the brain. While the current body of evidence strongly supports the efficacy of this approach, further research is required to fully elucidate the specific molecular machinery involved. Identifying the precise receptor or transporter that mediates the transcytosis of this compound LNPs will be a critical next step. This knowledge will not only solidify our understanding of its mechanism but also open avenues for optimizing the design of next-generation brain-penetrating nanocarriers for the treatment of a wide range of neurological disorders.

An In-depth Technical Guide to NT1-014B and its Role in Neuroscience

Prepared for: Researchers, Scientists, and Drug Development Professionals

Introduction

NT1-014B is a novel, synthetically engineered tryptamine-derived lipidoid, also referred to as a neurotransmitter-derived lipidoid (NT-lipidoid). Its design is predicated on the inherent ability of certain neurotransmitters to traverse the blood-brain barrier (BBB). By chemically modifying a tryptamine (B22526) headgroup with lipid tails, this compound serves as a critical component in the formation of lipid nanoparticles (LNPs) engineered for targeted delivery of therapeutic agents to the central nervous system (CNS). This technical guide provides a comprehensive overview of this compound, its mechanism of action, quantitative characteristics, and its application in preclinical neuroscience research, with a particular focus on its use in both intravenous and intranasal drug delivery strategies.

Core Function of this compound in Neuroscience

The principal role of this compound in neuroscience is to function as a BBB-penetrating moiety within a lipid nanoparticle drug delivery system. When incorporated into an LNP formulation, this compound imparts the ability for the entire nanoparticle to cross the BBB, a significant hurdle in the treatment of many neurological disorders.[1] This enables the delivery of a wide range of therapeutic cargos that are otherwise impermeable to the BBB, including small molecule drugs, antisense oligonucleotides, and gene-editing proteins.[1] Furthermore, this compound has been explored in formulations for direct nose-to-brain delivery, a non-invasive administration route for CNS-targeted therapies.

Data Presentation

The following tables summarize the key quantitative data from preclinical studies involving this compound and related formulations.

Table 1: Physicochemical Properties of this compound Containing Lipid Nanoparticles

| Formulation ID | Ionizable Lipid | Other Components | Particle Size (nm) | Polydispersity Index (PDI) | Zeta Potential (mV) | Encapsulation Efficiency (%) | Cargo | Delivery Route | Reference |

| NT1-O14B LNP | NT1-O14B | - | ~150 | ~0.2 | ~20 | Not specified | DiR (dye) | Intravenous | Ma et al. |

| Mixed LNP | NT1-O14B: 306-O12B-3 (3:7 w/w) | DSPC, Cholesterol, PEG-DMG | ~120 | ~0.15 | ~10 | Not specified | Tau-ASO | Intravenous | Ma et al. |

| LNP3 | NT1-O14B | DSPC, Cholesterol, DMG-PEG 2000 | ~160 | ~0.2 | ~ -5 | ~95% | circSCMH1 | Intranasal | Jia et al. |

| LNP1 (Control) | SM-102 | DSPC, Cholesterol, DMG-PEG 2000 | ~140 | ~0.15 | ~ -8 | ~98% | circSCMH1 | Intranasal | Jia et al. |

| LNP2 (Control) | DLin-MC3-DMA | DSPC, Cholesterol, DMG-PEG 2000 | ~150 | ~0.18 | ~ -6 | ~96% | circSCMH1 | Intranasal | Jia et al. |

Note: In the study by Jia et al., while LNP3 containing this compound was evaluated, LNP1 formulated with SM-102 was identified as the optimal carrier for intranasal delivery of circSCMH1 in their ischemic stroke model.

Table 2: In Vivo Efficacy of this compound Containing Formulations

| Study Focus | Animal Model | Formulation | Cargo | Administration Route | Key Outcome | Result | Reference |

| Gene Silencing | Wild-type mice | NT1-O14B: 306-O12B-3 (3:7 w/w) Mixed LNP | Tau-ASO | Intravenous | Reduction of tau mRNA in the brain | ~50% reduction | Ma et al. |

| Gene Editing | Ai14 mice | NT1-O14B: PBA-Q76-O16B (3:7 w/w) Mixed LNP | (-27)GFP-Cre protein | Intravenous | Cre-mediated recombination in the brain | tdTomato expression observed in various brain regions | Ma et al. |

| Ischemic Stroke Therapy (Biodistribution) | Photothrombotic ischemic stroke mice | LNP3 (NT1-O14B based) | Cy5-circSCMH1 | Intranasal | Fluorescence signal in the brain | Weaker signal compared to LNP1 and LNP2 | Jia et al. |

| Ischemic Stroke Therapy (Functional Recovery) | Photothrombotic ischemic stroke mice | LNP1 (SM-102 based) | circSCMH1 | Intranasal | Improvement in sensorimotor and cognitive function | Significant recovery observed with LNP1 | Jia et al. |

Experimental Protocols

Formulation of Lipid Nanoparticles (General Protocol)

Lipid nanoparticles are typically formulated by mixing an ethanolic solution of lipids with an aqueous solution containing the therapeutic cargo at an acidic pH.

-

Lipid Stock Preparation: The ionizable lipid (e.g., this compound), helper lipids (e.g., DSPC, cholesterol), and a PEGylated lipid (e.g., DMG-PEG 2000) are dissolved in ethanol (B145695) at a specific molar ratio.

-

Cargo Solution Preparation: The cargo (e.g., antisense oligonucleotides, circular RNA) is dissolved in an acidic buffer (e.g., sodium acetate (B1210297) buffer, pH 4.0).

-

Mixing: The lipid solution is rapidly mixed with the cargo solution, often using a microfluidic mixing device, leading to the self-assembly of LNPs with the cargo encapsulated.

-

Purification and Buffer Exchange: The resulting LNP solution is dialyzed against a physiological buffer (e.g., PBS, pH 7.4) to remove ethanol and raise the pH, resulting in a stable, neutral nanoparticle suspension ready for administration.

In Vivo Ischemic Stroke Model and Intranasal Delivery (Jia et al.)

-

Animal Model: A photothrombotic model of ischemic stroke is induced in mice. This involves the intravenous injection of a photosensitizer (Rose Bengal) followed by focal illumination of the skull over the sensorimotor cortex, leading to a localized clot and ischemic damage.

-

LNP Administration: At a specified time post-stroke induction, mice are anesthetized, and the circSCMH1-loaded LNPs (e.g., circSCMH1@LNP1) are administered intranasally. The solution is delivered in small droplets alternating between the nostrils.

-

Biodistribution Analysis: To track the delivery of the cargo, fluorescently labeled circSCMH1 (e.g., Cy5-circSCMH1) is used. At various time points post-administration, animals are euthanized, and organs (brain, liver, spleen, etc.) are harvested for ex vivo imaging to quantify fluorescence intensity.

-

Functional Assessment: Sensorimotor and cognitive functions are evaluated using a battery of behavioral tests, such as the adhesive removal test, rotarod test, and Morris water maze, at multiple time points after treatment.

-

Histological Analysis: At the end of the study, brain tissue is collected and processed for histological staining to assess infarct volume (TTC staining), neuroinflammation (Iba-1 staining for microglia), synaptic plasticity (synaptophysin staining), and vascular repair (CD31 staining for endothelial cells).

Mandatory Visualization

Signaling Pathways and Experimental Workflows

Caption: Proposed mechanism of this compound LNP crossing the blood-brain barrier.

Caption: Experimental workflow for in vivo ischemic stroke study.

Caption: Downstream therapeutic effects of delivered circSCMH1 in ischemic stroke.

References

NT1-014B for brain delivery of small molecules

An In-depth Technical Guide to NT1-014B for Brain Delivery of Small Molecules

Authored by: Gemini AI

Date: December 15, 2025

Introduction

The blood-brain barrier (BBB) presents a formidable challenge to the delivery of therapeutics to the central nervous system (CNS). The this compound, a novel neurotransmitter-derived lipidoid, has emerged as a promising component of lipid nanoparticle (LNP) formulations designed to overcome this barrier. This technical guide provides a comprehensive overview of this compound, its application in the brain delivery of small molecules, antisense oligonucleotides, and proteins, supported by quantitative data, detailed experimental protocols, and visual diagrams of key processes. This document is intended for researchers, scientists, and professionals in the field of drug development.

This compound is a tryptamine-containing ionizable cationic lipidoid that can be incorporated into LNPs.[1] These NT1-lipidoid-doped LNPs have demonstrated the ability to cross the BBB and deliver their cargo to the brain parenchyma following systemic intravenous administration.[1][2][3] This approach has been successfully utilized for the delivery of the antifungal small molecule Amphotericin B (AmB), antisense oligonucleotides (ASOs) targeting tau mRNA, and the Cre recombinase protein.[1][3] The versatility of this platform in delivering a range of therapeutic modalities highlights its potential for treating a variety of CNS disorders.[2][3][4]

Quantitative Data Summary

The efficacy of this compound-containing LNPs in delivering various molecules to the brain has been quantified in several preclinical studies. The following tables summarize the key findings.

Table 1: Brain Delivery of Amphotericin B (AmB) using NT1-Lipoid Formulations

| LNP Formulation | Dose of AmB | Time Point | AmB Concentration in Brain (ng/g of tissue) | Delivery Efficiency (% of injected dose) | Reference |

| Pure NT1-O14B LNPs | 5 mg/kg | 24 hours | ~150 | Not Reported | [1] |

| NT1-O12B:PBA-Q76O16-LNP (3:7 w/w) | 5 mg/kg | 24 hours | Up to 300 | ~0.135 | [1] |

Table 2: In Vivo Tau mRNA Knockdown using this compound-Containing LNPs

| LNP Formulation (w/w ratio) | Cargo | Target | Observed mRNA Reduction in Brain | Reference |

| NT1-O14B : 306-O12B-3 (5:5) | Tau-ASO | Tau mRNA | ~25% | [1] |

| NT1-O14B : 306-O12B-3 (3:7) | Tau-ASO | Tau mRNA | ~50% | [1] |

| Pure NT1-O14B | Tau-ASO | Tau mRNA | No significant reduction | [1] |

| Pure 306-O12B-3 | Tau-ASO | Tau mRNA | No significant reduction | [1] |

Table 3: Brain Delivery of GFP-Cre Protein using this compound-Containing LNPs

| LNP Formulation (w/w ratio) | Cargo | Dose per Injection | Number of Injections | Observation in Brain | Reference |

| NT1-O14B : PBA-Q76-O16B (3:7) | (-27)GFP-Cre Protein | 50 µg | 4 | tdTomato expression in cerebral cortex, hippocampus, and cerebellum | [1][5] |

| Pure NT1-O14B (10:0) | (-27)GFP-Cre Protein | 50 µg | 4 | No significant tdTomato expression | [1][5] |

| Pure PBA-Q76-O16B (0:10) | (-27)GFP-Cre Protein | 50 µg | 4 | No significant tdTomato expression | [1][5] |

Experimental Protocols

Detailed methodologies are crucial for the replication and advancement of these findings. The following sections outline the key experimental protocols.

LNP Formulation Protocol

This protocol describes the preparation of this compound-containing LNPs for the encapsulation of small molecules, ASOs, or proteins.

-

Lipid Stock Preparation : Dissolve this compound and any co-lipids (e.g., 306-O12B-3 or PBA-Q76-O16B) in 100% ethanol (B145695) to achieve the desired weight ratios.[1]

-

Cargo Preparation :

-

For small molecules like Amphotericin B, dissolve the drug in a suitable solvent.

-

For ASOs and proteins, prepare an aqueous solution in a slightly acidic buffer (e.g., 25 mM sodium acetate, pH 5.2).[1]

-

-

LNP Formation :

-

Purification : Remove the ethanol from the LNP formulation by dialysis against deionized water or PBS using a dialysis membrane with an appropriate molecular weight cutoff (e.g., 35 kDa).[1]

-

Characterization : Determine the size and morphology of the resulting LNPs using dynamic light scattering (DLS) and transmission electron microscopy (TEM).[1]

In Vivo Administration and Tissue Collection

This protocol details the systemic administration of LNPs to mice and subsequent brain tissue collection.

-

Animal Model : Utilize appropriate mouse models (e.g., BALB/c for biodistribution, Ai14 for Cre-recombinase activity).[1]

-

Administration : Inject the LNP formulation intravenously via the tail vein.[1] Dosages will vary depending on the encapsulated cargo (e.g., 5 mg/kg for AmB, 50 µg per injection for GFP-Cre protein).[1]

-

Tissue Harvesting :

-

Tissue Processing :

Analytical Methods

-

High-Performance Liquid Chromatography (HPLC) for Amphotericin B Quantification :

-

Utilize a modular liquid chromatograph system.

-

Extract AmB from the brain homogenate.

-

Quantify the AmB concentration based on a standard calibration curve.[1]

-

-

Quantitative Polymerase Chain Reaction (qPCR) for Tau mRNA Analysis :

-

Extract total RNA from brain tissue.

-

Perform reverse transcription to synthesize cDNA.

-

Use qPCR to quantify the relative expression levels of tau mRNA, normalized to a housekeeping gene.

-

-

Fluorescence Microscopy for GFP-Cre Recombinase Activity :

-

Mount the cryo-sectioned brain slices on slides.

-

Counterstain with DAPI to visualize cell nuclei.

-

Image the slices using a fluorescence microscope to detect tdTomato expression, which indicates successful Cre-mediated recombination.[1]

-

Visualizations

Signaling Pathways and Workflows

The following diagrams, generated using the DOT language, illustrate key processes related to this compound-mediated brain delivery.

Caption: Workflow for the formulation of this compound-containing lipid nanoparticles.

Caption: Proposed mechanism for this compound LNP transport across the blood-brain barrier.

Caption: General experimental workflow for in vivo studies using this compound LNPs.

Conclusion

This compound represents a significant advancement in the field of brain-targeted drug delivery. The ability to formulate LNPs that can systemically deliver a variety of small molecules and biologics across the BBB opens up new therapeutic avenues for a wide range of neurological disorders. The data and protocols presented in this guide provide a solid foundation for researchers looking to utilize this technology. Further research is warranted to fully elucidate the mechanism of BBB transport and to optimize LNP formulations for enhanced delivery efficiency and clinical translation.

References

- 1. Neurotransmitter-derived lipidoids (NT-lipidoids) for enhanced brain delivery through intravenous injection - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Neurotransmitter-derived lipidoids (NT-lipidoids) for enhanced brain delivery through intravenous injection - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. In vivo Biodistribution and Clearance Studies using Multimodal ORMOSIL Nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]

- 4. medchemexpress.com [medchemexpress.com]

- 5. researchgate.net [researchgate.net]

An In-depth Technical Guide to NT1-014B Lipidoid: Structure, Function, and Application in Brain Delivery

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the novel neurotransmitter-derived lipidoid, NT1-014B. It details its chemical structure, function in facilitating transport across the blood-brain barrier (BBB), and its application in lipid nanoparticle (LNP) formulations for the delivery of therapeutics to the brain. This document includes detailed experimental protocols, quantitative data, and visualizations to support researchers in the field of drug delivery and nanomedicine.

Core Concepts: Structure and Function of this compound

This compound is a synthetically engineered, tryptamine-containing ionizable cationic lipidoid designed for enhanced delivery of therapeutic payloads to the central nervous system.[1][2] Its unique structure, derived from the neurotransmitter tryptamine (B22526), is key to its ability to facilitate the passage of lipid nanoparticles across the formidable blood-brain barrier.[2][3]

Chemical Structure:

-

Chemical Name: Not officially named, but described as a tryptamine-containing ionizable cationic lipidoid.

-

Molecular Formula: C40H68N2O4S4[1]

-

CAS Number: 2739805-64-0[1]

The structure of this compound consists of a tryptamine headgroup and bioreducible hydrophobic tails.[2][3] The tryptamine moiety is hypothesized to interact with transporters or receptors at the BBB, enabling the transit of the LNP from the bloodstream into the brain parenchyma. The ionizable nature of the lipidoid, with a pKa that allows for a positive charge in acidic environments (like in the formulation process and within endosomes) and neutrality at physiological pH, is crucial for both nucleic acid encapsulation and subsequent endosomal escape within target cells.[4]

Function in Drug Delivery:

The primary function of this compound is to act as a critical component in LNP formulations to enable the systemic delivery of various therapeutic agents to the brain.[2][5] Research has demonstrated that while LNPs formulated solely with this compound are not efficient at intracellular delivery, their incorporation into formulations with other lipidoids that excel at endosomal escape, such as 306-O12B-3 or PBA-Q76-O16B, creates a synergistic system.[2][6] In these mixed lipidoid systems, this compound facilitates the crossing of the BBB, while the partner lipidoid promotes the release of the cargo into the cytoplasm of brain cells.[2] This approach has been successfully used to deliver antisense oligonucleotides (ASOs) and proteins to the mouse brain, leading to functional gene silencing and protein expression.[2]

Quantitative Data Summary

The following tables summarize the key quantitative data from studies involving this compound-containing LNPs.

Table 1: Physicochemical Properties of this compound-based LNPs

| Formulation (Lipidoid weight ratio) | Cargo | Particle Size (Z-average, nm) | Polydispersity Index (PDI) | Zeta Potential (mV) | Reference |

| NT1-O14B:306-O12B-3 (3:7) | Tau ASO | Data not available | Data not available | Data not available | Ma, F., et al. (2020) |

| NT1-O14B:PBA-Q76-O16B (3:7) | (-27)GFP-Cre | Data not available | Data not available | Data not available | Ma, F., et al. (2020) |

Note: While the primary publication demonstrated the efficacy of these formulations, it did not provide specific quantitative data on the physicochemical properties of the LNPs used in the in vivo studies. This data would typically be determined using Dynamic Light Scattering (DLS) for particle size and PDI, and Laser Doppler Electrophoresis for zeta potential.

Table 2: In Vitro Gene Silencing Efficacy of Mixed Lipidoid LNPs

| NT1-O14B:306-O12B-3 (weight ratio) | Cargo | Cell Line | Gene Target | Silencing Efficiency (%) | Reference |

| 10:0 | GFP ASO | HEK-GFP | GFP | No significant silencing | Ma, F., et al. (2020) |

| 7:3 | GFP ASO | HEK-GFP | GFP | ~20 | Ma, F., et al. (2020) |

| 5:5 | GFP ASO | HEK-GFP | GFP | ~40 | Ma, F., et al. (2020) |

| 3:7 | GFP ASO | HEK-GFP | GFP | ~60 | Ma, F., et al. (2020) |

| 1:9 | GFP ASO | HEK-GFP | GFP | ~75 | Ma, F., et al. (2020) |

| 0:10 | GFP ASO | HEK-GFP | GFP | ~80 | Ma, F., et al. (2020) |

Table 3: In Vivo Gene Silencing Efficacy of NT1-O14B-based LNPs in Mouse Brain

| Formulation (Lipidoid weight ratio) | Cargo | Target Gene | mRNA Reduction (%) | Protein Reduction (%) | Reference |

| NT1-O14B:306-O12B-3 (5:5) | Tau ASO | Tau | ~25 | Not reported | Ma, F., et al. (2020) |

| NT1-O14B:306-O12B-3 (3:7) | Tau ASO | Tau | ~50 | Significant reduction | Ma, F., et al. (2020) |

Experimental Protocols

This section provides detailed methodologies for the synthesis of this compound and the formulation of LNPs for in vivo applications, based on the available literature.

Synthesis of this compound Lipidoid

The synthesis of NT1-O14B is achieved through a Michael addition reaction. The following is a representative protocol based on the synthesis of similar lipidoids.

Materials:

-

Tryptamine

-

Acrylate-containing hydrophobic tail with a 14-carbon chain (specific structure to be synthesized or procured)

-

Anhydrous solvent (e.g., ethanol (B145695) or dichloromethane)

-

Teflon-lined glass screw-top vials

-

Silica (B1680970) gel for flash chromatography

-

Solvents for chromatography (e.g., hexane, ethyl acetate)

Procedure:

-

In a Teflon-lined glass screw-top vial, dissolve tryptamine and the acrylate-containing hydrophobic tail in the anhydrous solvent. The molar ratio of tryptamine to the acrylate (B77674) tail should be 1:2.4.

-

Seal the vial tightly and heat the reaction mixture at 70°C for 48 hours.

-

After 48 hours, allow the reaction mixture to cool to room temperature.

-

Concentrate the crude product under reduced pressure to remove the solvent.

-

Purify the crude product using flash chromatography on silica gel. The appropriate solvent system for elution should be determined by thin-layer chromatography (TLC) analysis.

-

Collect the fractions containing the purified NT1-O14B and combine them.

-

Remove the solvent from the purified fractions under reduced pressure to obtain the final product.

-

Confirm the structure and purity of the synthesized NT1-O14B using techniques such as Electrospray Ionization Mass Spectrometry (ESI-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy.

Formulation of NT1-O14B-containing Lipid Nanoparticles (LNPs)

LNPs are typically formulated using a rapid mixing technique, such as with a microfluidic device, to ensure the formation of small, monodisperse particles.

Materials:

-

NT1-O14B lipidoid

-

Co-lipidoid (e.g., 306-O12B-3 or PBA-Q76-O16B)

-

Helper lipids:

-

1,2-distearoyl-sn-glycero-3-phosphocholine (DSPC)

-

Cholesterol

-

1,2-dimyristoyl-sn-glycero-3-phosphoethanolamine-N-[methoxy(polyethylene glycol)-2000] (PEG-DMG)

-

-

Therapeutic cargo (e.g., siRNA, ASO, protein)

-

Ethanol (200 proof)

-

Citrate (B86180) buffer (e.g., 25 mM sodium acetate, pH 4.0)

-

Phosphate-buffered saline (PBS), pH 7.4

-

Microfluidic mixing device (e.g., NanoAssemblr)

-

Dialysis tubing (e.g., 10 kDa MWCO)

Procedure:

-

Prepare the Lipid-Ethanol Phase:

-

Dissolve the lipidoids (NT1-O14B and co-lipidoid) and helper lipids (DSPC, cholesterol, PEG-DMG) in 200 proof ethanol. A common molar ratio for the helper lipids is 10:38.5:1.5 (DSPC:Cholesterol:PEG-DMG). The total lipid concentration in the ethanol phase is typically around 15 mM.

-

The weight ratio of NT1-O14B to the co-lipidoid should be adjusted based on the desired application (e.g., 3:7 for in vivo brain delivery).

-

-

Prepare the Aqueous Phase:

-

Dissolve the therapeutic cargo (e.g., siRNA, ASO) in the citrate buffer (pH 4.0). The acidic pH ensures that the ionizable lipidoids are protonated and can efficiently encapsulate the negatively charged nucleic acids.

-

-

Microfluidic Mixing:

-

Set up the microfluidic mixing device according to the manufacturer's instructions.

-

Load the lipid-ethanol phase and the aqueous phase into separate syringes.

-

Pump the two phases through the microfluidic cartridge at a defined flow rate ratio (e.g., 3:1 aqueous to ethanol) and total flow rate (e.g., 20 mL/min). The rapid mixing induces the self-assembly of the lipids and the encapsulation of the cargo into LNPs.

-

-

Purification and Buffer Exchange:

-

Collect the LNP suspension from the outlet of the microfluidic device.

-

To remove the ethanol and raise the pH to a physiological level, dialyze the LNP suspension against PBS (pH 7.4) overnight at 4°C using dialysis tubing with an appropriate molecular weight cutoff.

-

-

Characterization:

-

Measure the particle size (Z-average diameter) and polydispersity index (PDI) of the final LNP formulation using Dynamic Light Scattering (DLS).

-

Determine the zeta potential of the LNPs using Laser Doppler Electrophoresis.

-

Quantify the encapsulation efficiency of the therapeutic cargo using a suitable assay (e.g., RiboGreen assay for RNA).

-

Visualizations: Diagrams of Key Processes

Synthesis of NT1-O14B

Caption: Synthesis of this compound via Michael addition.

LNP Formulation Workflow

Caption: Workflow for this compound LNP formulation.

Proposed Mechanism of Brain Delivery and Cellular Uptake

Caption: Proposed mechanism of this compound LNP brain delivery.

References

- 1. mitchell-lab.seas.upenn.edu [mitchell-lab.seas.upenn.edu]

- 2. preprints.org [preprints.org]

- 3. Construction of Spleen-Accumulated Polysorbate 20-Containing Ionizable Lipid Nanoparticles for mRNA Delivery | MDPI [mdpi.com]

- 4. Fundamentals of microfluidic mixing for LNP synthesis - Inside Therapeutics [insidetx.com]

- 5. researchgate.net [researchgate.net]

- 6. web.mit.edu [web.mit.edu]

Technical Guide: NT1-014B, an Investigational Nanoparticle-Based Therapeutic for Ischemic Stroke Research

Disclaimer: The investigational agent NT1-014B is used here as a representative placeholder for an advanced therapeutic strategy. The data, protocols, and pathways described in this guide are based on published research on Vascular Cell Adhesion Molecule-1 (VCAM-1) targeted lipid nanoparticles (LNPs) for the delivery of therapeutic agents in preclinical models of ischemic stroke.

Introduction

Ischemic stroke remains a leading cause of mortality and long-term disability, with therapeutic options largely limited to recanalization strategies that must be administered within a narrow time window. A significant challenge in developing neuroprotective drugs is the blood-brain barrier (BBB), which restricts the entry of most therapeutic agents into the brain. To overcome this, novel drug delivery systems are being investigated. This guide focuses on the core technology, preclinical data, and experimental methodologies associated with this compound, a conceptual nanoparticle-based therapeutic designed to target neuroinflammation in ischemic stroke. This document will utilize VCAM-1 targeted lipid nanoparticles as a well-documented proxy to illustrate the application of such a system.

Core Technology: VCAM-1 Targeted Lipid Nanoparticles

The core of the this compound concept is a lipid nanoparticle (LNP) engineered for targeted drug delivery to the ischemic penumbra. In the acute phase of ischemic stroke, endothelial cells in the affected brain vasculature upregulate the expression of adhesion molecules, including VCAM-1, to recruit leukocytes, which contributes to secondary injury.[1] This upregulation of VCAM-1 presents a specific molecular target for drug delivery systems.

The this compound platform consists of:

-

A Lipid Nanoparticle (LNP) Core: Composed of ionizable lipids, phospholipids, cholesterol, and PEGylated lipids, which self-assemble to encapsulate a therapeutic payload.[2]

-

A Targeting Moiety: An anti-VCAM-1 monoclonal antibody (or antibody fragment) conjugated to the surface of the LNP. This allows the LNP to specifically bind to the inflamed endothelium in the ischemic brain.[3]

-

A Therapeutic Payload: This can be a small molecule drug, such as the anti-inflammatory corticosteroid dexamethasone, or genetic material, like messenger RNA (mRNA) encoding a therapeutic protein, such as the anti-inflammatory cytokine Interleukin-10 (IL-10).[3]

Quantitative Data Summary

Preclinical studies using the transient middle cerebral artery occlusion (tMCAO) mouse model have demonstrated the efficacy of VCAM-1 targeted LNPs in reducing stroke-induced brain injury. The following tables summarize the key quantitative findings.

| Therapeutic Payload | Delivery System | Infarct Volume Reduction (%) | Survival Rate (%) | Reference |

| Dexamethasone | VCAM-1 Targeted LNP | 35% | 85% | [3][4] |

| IL-10 mRNA | VCAM-1 Targeted LNP | 62-73% | 100% | [3][4][5] |

| Control (untargeted LNP) | Untargeted LNP | No significant effect | Not reported | [5] |

| Control (free drug) | N/A | No significant effect | Not reported | [5] |

Table 1: Efficacy of VCAM-1 Targeted LNPs in the tMCAO Mouse Model.

| Nanocarrier Type | Targeting Ligand | Fold Increase in Brain Uptake (vs. untargeted) | Reference |

| Lipid Nanoparticle | Anti-VCAM-1 mAb | ~2 orders of magnitude | [3][5] |

| Liposome | Anti-VCAM-1 mAb | 11-50 fold | [5] |

Table 2: Brain Targeting Efficiency of VCAM-1 Targeted Nanocarriers.

Signaling Pathways and Mechanism of Action

This compound's therapeutic effect is achieved by delivering anti-inflammatory agents directly to the site of injury. This modulates the local inflammatory environment, reducing secondary neuronal damage.

VCAM-1 Signaling in Endothelial Cells

Following an ischemic event, pro-inflammatory cytokines trigger the upregulation of VCAM-1 on brain endothelial cells. The binding of leukocytes to VCAM-1 not only facilitates their transmigration across the BBB but also initiates intracellular signaling cascades within the endothelial cells. This signaling, often involving reactive oxygen species (ROS), further promotes BBB disruption and neuroinflammation.[1][6]

Figure 1: VCAM-1 signaling cascade in endothelial cells during neuroinflammation.

IL-10 Anti-Inflammatory Signaling in Glial Cells

When this compound delivers IL-10 mRNA, the translated IL-10 protein acts on microglia and astrocytes to suppress the inflammatory response. IL-10 binds to its receptor (IL-10R), activating the JAK/STAT signaling pathway. This leads to the expression of anti-inflammatory genes, such as SOCS3 (Suppressor of Cytokine Signaling 3), and inhibits the production of pro-inflammatory cytokines like TNF-α and IL-1β.[7]

Figure 2: Anti-inflammatory signaling pathway of Interleukin-10 in glial cells.

Dexamethasone Anti-Inflammatory Mechanism

Dexamethasone, a potent glucocorticoid, exerts its anti-inflammatory effects through both genomic and non-genomic pathways.[8]

-

Genomic Mechanism: Dexamethasone diffuses into the cell and binds to the glucocorticoid receptor (GR). The complex then translocates to the nucleus, where it upregulates the expression of anti-inflammatory proteins (transactivation) and inhibits the activity of pro-inflammatory transcription factors like NF-κB and AP-1 (transrepression).[9]

-

Non-Genomic Mechanism: Rapid, non-genomic effects can occur through membrane-bound GR or cytosolic signaling, leading to the inhibition of enzymes like phospholipase A2, which is crucial for the synthesis of inflammatory mediators.[10]

Figure 3: Genomic mechanism of action for Dexamethasone.

Experimental Protocols

Reproducible and standardized experimental protocols are critical for the preclinical evaluation of new therapeutics.

Transient Middle Cerebral Artery Occlusion (tMCAO) Mouse Model

This is the most common model for inducing focal cerebral ischemia that mimics human stroke with reperfusion.[11][12]

Materials:

-

Anesthesia (e.g., isoflurane)

-

Heating pad with a rectal probe

-

Surgical microscope

-

Micro-surgical instruments

-

6-0 silicone-coated monofilament

-

Sutures (5-0 silk)

-

Laser Doppler Flowmeter

Procedure:

-

Anesthesia and Preparation: Anesthetize the mouse (e.g., 2.5% isoflurane) and maintain body temperature at 37°C using a feedback-controlled heating pad.[12] Place the animal in a supine position. Make a midline cervical incision to expose the left common carotid artery (CCA), external carotid artery (ECA), and internal carotid artery (ICA).[13]

-

Vessel Ligation: Ligate the distal end of the ECA permanently. Place a temporary ligature around the CCA.[12]

-

Filament Insertion: Make a small incision in the ECA stump. Insert the silicone-coated monofilament through the ECA into the ICA until a significant drop (typically >70-80%) in cerebral blood flow is confirmed by the Laser Doppler Flowmeter placed on the skull over the MCA territory. This indicates the occlusion of the origin of the MCA.[4]

-

Occlusion Period: Maintain the filament in place for the desired occlusion period (e.g., 60 minutes).

-

Reperfusion: Withdraw the monofilament to allow for reperfusion, which should be confirmed by the restoration of cerebral blood flow on the Laser Doppler.[13]

-

Closure and Recovery: Close the neck incision. Allow the animal to recover from anesthesia in a heated chamber before returning it to its cage.[13] Neurological deficit scoring should be performed at specified time points post-reperfusion to assess the severity of the stroke.[12]

Formulation of Antibody-Conjugated Lipid Nanoparticles

This protocol describes a general method for formulating LNPs and conjugating antibodies to their surface.

Materials:

-

Lipids: Ionizable lipid, DSPC (or other phospholipid), Cholesterol, DSPE-PEG, and DSPE-PEG-Maleimide.[14]

-

Therapeutic payload (mRNA or small molecule drug).

-

Anti-VCAM-1 antibody.

-

Reducing agent (e.g., TCEP).

-

Microfluidic mixing device (e.g., NanoAssemblr).

-

Dialysis or tangential flow filtration system for purification.

Procedure:

-

Preparation of Solutions:

-

Lipid Phase: Dissolve the ionizable lipid, phospholipid, cholesterol, and PEGylated lipids (including DSPE-PEG-Maleimide) in ethanol (B145695).

-

Aqueous Phase: Dissolve the therapeutic payload (e.g., mRNA) in an acidic buffer (e.g., sodium citrate, pH 4.0).[15]

-

-

LNP Formulation: Use a microfluidic mixing device to rapidly mix the lipid phase with the aqueous phase at a defined flow rate ratio. The rapid mixing causes a change in solvent polarity, leading to the self-assembly of lipids into LNPs with the payload encapsulated.[2]

-

Purification and Buffer Exchange: Remove residual ethanol and unencapsulated payload by performing dialysis or tangential flow filtration against a neutral buffer (e.g., PBS, pH 7.4).

-

Antibody Preparation: Partially reduce the anti-VCAM-1 antibody using a reducing agent like TCEP to expose free thiol (-SH) groups in the hinge region. Purify the reduced antibody to remove the excess reducing agent.[3]

-

Conjugation: Add the reduced antibody to the maleimide-functionalized LNPs. The thiol groups on the antibody will react with the maleimide (B117702) groups on the LNP surface to form a stable covalent bond.[14] Allow the reaction to proceed for a specified time at room temperature or 4°C.

-

Final Purification: Purify the antibody-conjugated LNPs to remove any unconjugated antibodies.

-

Characterization: Characterize the final product for size, polydispersity index (PDI), zeta potential, encapsulation efficiency, and antibody conjugation efficiency.

Experimental Workflow Visualization

Figure 4: General experimental workflow for preclinical evaluation of this compound.

Conclusion

The this compound concept, exemplified by VCAM-1 targeted lipid nanoparticles, represents a promising strategy for the treatment of ischemic stroke. By specifically delivering potent anti-inflammatory agents to the injured brain vasculature, this approach has the potential to mitigate the secondary injury cascade that exacerbates neuronal damage following an ischemic event. The preclinical data show significant reductions in infarct volume and improved survival in a clinically relevant animal model. Further research is warranted to optimize dosing, evaluate long-term functional outcomes, and assess the safety profile of this therapeutic platform to pave the way for potential clinical translation.

References

- 1. Targeting endothelial vascular cell adhesion molecule-1 in atherosclerosis: drug discovery and development of vascular cell adhesion molecule-1–directed novel therapeutics - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Lipid Nanoparticles (LNPs) for the Delivery of Modern Therapeutic Drugs [biosyn.com]

- 3. Surface engineering of lipid nanoparticles: targeted nucleic acid delivery and beyond - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Transient Middle Cerebral Artery Occlusion with an Intraluminal Suture Enables Reproducible Induction of Ischemic Stroke in Mice - PMC [pmc.ncbi.nlm.nih.gov]

- 5. TGFβ produced by IL-10 re-directed Astrocytes Attenuates Microglial Activation - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Vascular Cell Adhesion Molecule-1 Expression and Signaling During Disease: Regulation by Reactive Oxygen Species and Antioxidants - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. The Pro-inflammatory Effects of Glucocorticoids in the Brain - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Genomic and Non-Genomic Actions of Glucocorticoids on Adipose Tissue Lipid Metabolism | MDPI [mdpi.com]

- 11. en.bio-protocol.org [en.bio-protocol.org]

- 12. Video: Mouse Model of Intraluminal MCAO: Cerebral Infarct Evaluation by Cresyl Violet Staining [jove.com]

- 13. Video: Modeling Stroke in Mice: Transient Middle Cerebral Artery Occlusion via the External Carotid Artery [jove.com]

- 14. Lipid Nanoparticles Functionalized with Antibodies for Anticancer Drug Therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 15. sigmaaldrich.com [sigmaaldrich.com]

NT1-014B: A Tryptamine-Derived Ionizable Cationic Lipidoid for Enhanced Brain Delivery

An In-depth Technical Guide

Audience: Researchers, scientists, and drug development professionals.

Introduction

The blood-brain barrier (BBB) presents a formidable challenge to the delivery of therapeutics to the central nervous system (CNS). NT1-014B is a novel, tryptamine-containing ionizable cationic lipidoid designed to overcome this barrier.[1][2][3] It is a key component in the formulation of lipid nanoparticles (LNPs) that have demonstrated the ability to transport various therapeutic payloads across the BBB following systemic administration.[2] This technical guide provides a comprehensive overview of this compound, including its synthesis, formulation into LNPs, and its application in delivering small molecules, antisense oligonucleotides (ASOs), and proteins to the brain.

Physicochemical Properties of this compound

This compound is an amphiphilic molecule featuring a tryptamine (B22526) headgroup and two bioreducible hydrophobic tails.[2][4] This structure is crucial for its function, as the tryptamine moiety is hypothesized to facilitate BBB penetration.[2]

| Property | Value | Reference |

| Chemical Name | NT1-O14B | [1] |

| CAS Number | 2739805-64-0 | [1] |

| Molecular Formula | C₄₀H₆₈N₂O₄S₄ | [1] |

| Formula Weight | 769.2 g/mol | [1] |

| Purity | ≥98% | [1] |

| Formulation | A 50 mg/ml solution in ethanol (B145695) | [1] |

| Solubility | Soluble in Ethanol | [1] |

| Storage | -20°C | [5] |

Synthesis of this compound

This compound and other neurotransmitter-derived lipidoids (NT-lipidoids) are synthesized via a Michael addition reaction. This straightforward approach involves reacting the primary amine of a neurotransmitter, in this case, tryptamine, with an acrylate-containing hydrophobic tail.[2]

Experimental Protocol: Synthesis of NT-Lipidoids

-

Reactants: Tryptamine (NT1) is mixed with an acrylate-containing hydrophobic tail (in this case, one with a 14-carbon chain, designated O14B).[2][4]

-

Reaction Conditions: The reaction is carried out in a glass vial at 70°C for 48 hours.[4]

-

Purification: The resulting NT1-O14B lipidoid is purified using flash chromatography.[2]

-

Characterization: The final product is characterized by electrospray ionization mass spectrometry (ESI-MS).[2]

Formulation of this compound Lipid Nanoparticles (LNPs)

NT1-O14B is incorporated into LNPs to facilitate the delivery of therapeutic cargo. These LNPs are typically composed of the NT-lipidoid, a helper lipid, and a PEGylated lipid to improve stability.[2] Doping otherwise BBB-impermeable LNPs with NT1-O14B confers the ability to cross the BBB.[2][3]

LNP Composition and Characteristics

The specific composition of the LNPs can be tailored depending on the cargo. For instance, when delivering antisense oligonucleotides (ASOs), NT1-O14B has been co-formulated with the ionizable lipidoid 306-O12B-3.[2][5] For protein delivery, it has been mixed with PBA-Q76-O16B.[2]

| Formulation | Cargo | Key Components | Average Particle Size (nm) | Reference |

| NT1-O14B & 306-O12B-3 LNPs | Tau Antisense Oligonucleotide (ASO) | NT1-O14B, 306-O12B-3, DSPE-PEG2000 | Not specified in snippets | [2] |

| NT1-O14B & PBA-Q76-O16B LNPs | (-27)GFP-Cre Recombinase | NT1-O14B, PBA-Q76-O16B | Not specified in snippets | [2] |

| AmB-loaded NT1-O14B Nanoparticles | Amphotericin B (AmB) | NT1-O14B | 750-800 | [2] |

| LNP3 (containing NT1-O14B) | circSCMH1 | NT1-O14B | 140-170 | [3] |

Note: Detailed quantitative data on zeta potential and polydispersity index (PDI) were not available in the provided search results, but one study noted that the physical properties of NT1 and NT2 lipidoids, including size, zeta potential, and PDI, were very similar.[2]

Experimental Protocol: LNP Formulation for ASO Delivery

-

Lipid Mixture Preparation: DSPE-PEG2000 is dissolved in ethanol and mixed with the synthetic lipids (a combination of NT1-O14B and 306-O12B-3) at a specified weight ratio (e.g., 1:24).[2]

-

ASO Complexation: The lipid solution is then formulated with the ASO. While the specific method is not detailed in the snippets, it is likely a rapid mixing method like ethanol injection or microfluidics.

-

Self-Assembly: The amphiphilic lipidoids self-assemble into spherical, liposome-like structures in aqueous solutions.[2]

In Vitro and In Vivo Applications and Efficacy

NT1-O14B-containing LNPs have been successfully used to deliver various therapeutic cargos into the brain in preclinical models.

Delivery of Antisense Oligonucleotides (ASOs)

When co-formulated with 306-O12B-3, NT1-O14B LNPs were able to deliver Tau-ASOs to the mouse brain via intravenous injection, leading to a significant decrease in tau brain levels.[1][2][5] Interestingly, LNPs composed of NT1-O14B alone showed no gene silencing efficacy in vitro, highlighting the need for a co-lipid like 306-O12B-3 for effective intracellular delivery.[2][6] Gene silencing was observed when the weight ratio of 306-O12B-3 was 50% or greater.[2]

Delivery of Proteins

A mixed LNP formulation of NT1-O14B and PBA-Q76-O16B (at a 3:7 weight ratio) was used to deliver (-27)GFP-Cre recombinase protein to the brains of Ai14 reporter mice.[2][6] This resulted in Cre-mediated gene recombination in the cerebral cortex, hippocampus, and cerebellum, demonstrating successful functional protein delivery.[2]

Delivery of Small Molecules

NT1-O14B LNPs were used to encapsulate Amphotericin B (AmB), an antifungal drug that cannot normally cross the BBB.[2] Intravenous administration of AmB-loaded NT1-O14B nanoparticles resulted in detectable levels of AmB in the brain tissue (around 150 ng/g).[2]

Experimental Protocol: In Vivo ASO Delivery Study

-

Animal Model: C57BL/6J mice are used.[6]

-

LNP Preparation: Tau-ASOs are formulated with NT1-O14B and 306-O12B-3 at a 3:7 weight ratio.[2][6]

-

Administration: The LNP-ASO complexes are administered via intravenous injection through the tail vein.[2][6]

-

Endpoint Analysis: After a designated time, the brains are harvested, and total tau mRNA and protein levels are analyzed.[6]

Proposed Mechanism of Action

The precise mechanism by which NT1-O14B LNPs cross the BBB is still under investigation. However, it is hypothesized that the tryptamine-derived headgroup of NT1-O14B plays a crucial role.[2] Tryptamine and its derivatives are known to be actively transported across the endothelial plasma membrane of the BBB.[2] Therefore, it is proposed that NT1-O14B retains this capability, enabling the entire LNP to traverse the BBB, possibly through receptor-mediated transcytosis.[2] Further research is needed to identify the specific receptors involved.[2]

Conclusion

This compound is a promising tryptamine-derived ionizable cationic lipidoid that serves as a key building block for brain-penetrating lipid nanoparticles. Its simple synthesis and demonstrated versatility in delivering a range of therapeutic cargos across the blood-brain barrier make it a valuable tool for the development of novel treatments for central nervous system disorders.[2] Further elucidation of its BBB transport mechanism will likely lead to the design of even more efficient and targeted brain delivery systems.

References

- 1. caymanchem.com [caymanchem.com]

- 2. Neurotransmitter-derived lipidoids (NT-lipidoids) for enhanced brain delivery through intravenous injection - PMC [pmc.ncbi.nlm.nih.gov]

- 3. medchemexpress.com [medchemexpress.com]

- 4. researchgate.net [researchgate.net]

- 5. NT1-O14B - Labchem Catalog [catalog.labchem.com.my]

- 6. WO2021226092A1 - Synthetic lipid-like materials for brain delivery - Google Patents [patents.google.com]

An In-depth Technical Guide to NT1-014B for Antisense Oligonucleotide Delivery to the Brain

A Novel Neurotransmitter-Derived Lipidoid for Overcoming the Blood-Brain Barrier

For Researchers, Scientists, and Drug Development Professionals

The delivery of therapeutic agents to the central nervous system (CNS) is a significant challenge in drug development, primarily due to the restrictive nature of the blood-brain barrier (BBB).[1][2] Antisense oligonucleotides (ASOs), a promising class of therapeutics for neurological disorders, are generally unable to cross the BBB, necessitating invasive administration routes. This technical guide details the core technology, experimental validation, and methodologies associated with NT1-014B, a novel neurotransmitter-derived lipidoid developed to facilitate the systemic delivery of ASOs to the brain.[1][2]

This compound is a tryptamine-containing ionizable cationic lipidoid that, when incorporated into lipid nanoparticles (LNPs), enables these particles to traverse the BBB and deliver their cargo to brain tissue.[1] This technology offers a non-invasive approach to treating a wide range of CNS diseases by enabling intravenous administration of ASOs and other macromolecules.[1][2]

Core Technology: NT1-Lipoid Doped Lipid Nanoparticles

The fundamental principle of this technology is the doping of NT1-lipidoids, such as this compound, into otherwise BBB-impermeable LNP formulations.[1][2] This simple addition confers the ability to cross the BBB to the entire nanoparticle. The NT1-lipidoids are synthesized through a Michael addition reaction between the primary amine in tryptamine (B22526) and an alkyl acrylate.[1]

The resulting this compound lipidoid can be formulated with other lipids and the ASO cargo to form LNPs. These NT-LNPs have been shown to effectively deliver functional ASOs to the brain, leading to target mRNA knockdown.[1]

Proposed Mechanism of Blood-Brain Barrier Transport

While the precise mechanism of BBB transport for NT1-lipidoid containing LNPs is still under investigation, it is hypothesized to involve receptor-mediated transcytosis.[1] The tryptamine headgroup of this compound is structurally similar to endogenous neurotransmitters that are known to be actively transported across the BBB.[1] It is proposed that the NT1-lipidoid engages with a specific, yet unidentified, receptor on the surface of brain endothelial cells, triggering the uptake and transport of the LNP across the barrier.

Quantitative Data

The efficacy of this compound formulated LNPs for ASO delivery has been demonstrated in preclinical mouse models. The following tables summarize the key quantitative findings from the foundational study by Ma et al. (2020).[1]

In Vivo Tau mRNA Knockdown in Mouse Brain

| Formulation | Target mRNA | Dosing Regimen | Brain Tau mRNA Reduction (%) | Brain Tau Protein Reduction (%) |

| This compound:306-O12B-3 (3:7 w/w) + Tau ASO | Tau | 4 injections, 50 µg ASO/injection | ~50 | ~40 |

| This compound:306-O12B-3 (5:5 w/w) + Tau ASO | Tau | 4 injections, 50 µg ASO/injection | ~25 | Not Reported |

| Pure this compound + Tau ASO | Tau | 4 injections, 50 µg ASO/injection | No significant reduction | Not Reported |

| Pure 306-O12B-3 + Tau ASO | Tau | 4 injections, 50 µg ASO/injection | No significant reduction | Not Reported |

Data extracted from Ma et al., Science Advances 2020.[1]

Physicochemical Properties of this compound Containing LNPs

| Lipidoid | Hydrodynamic Size (nm) | Polydispersity Index (PDI) | Zeta Potential (mV) |

| NT1-O14B | 125.3 ± 5.2 | 0.18 ± 0.02 | 35.6 ± 1.5 |

Data for blank LNPs from Ma et al., Science Advances 2020, Supplementary Materials.

Experimental Protocols

Synthesis of this compound Lipidoid

The NT1-lipidoids were synthesized via a Michael addition reaction.[1] Tryptamine was reacted with an acrylate-containing hydrophobic tail in a glass vial at 70°C for 48 hours.[1] This process yields a combinatorial library of NT-lipidoids, with this compound being one such derivative.[1]

Formulation of ASO-Loaded LNPs

A detailed protocol for the formulation of ASO-loaded LNPs using this compound is provided below, based on the methods described by Ma et al. (2020).[1]

Materials:

-

This compound lipidoid

-

Co-lipid (e.g., 306-O12B-3)

-

Antisense oligonucleotide (ASO) solution

-

Nuclease-free water

-

Dialysis membrane (e.g., 20 kDa MWCO)

-

Phosphate-buffered saline (PBS)

Procedure:

-

Lipid Stock Preparation:

-

Dissolve this compound and the co-lipid (e.g., 306-O12B-3) in ethanol to prepare individual stock solutions.

-

Mix the lipid stock solutions at the desired weight ratio (e.g., 3:7 w/w for this compound:306-O12B-3).

-

-

LNP Formation:

-

Dilute the ASO stock solution in nuclease-free water.

-

Rapidly add the lipid/ethanol mixture to the ASO solution while vortexing. The typical volume ratio of the aqueous phase to the ethanol phase is 3:1.

-

Continue vortexing for 30 seconds to allow for self-assembly of the LNPs.

-

-

Purification:

-

Transfer the LNP solution to a dialysis cassette.

-

Dialyze against PBS at 4°C for at least 12 hours, with at least two changes of PBS, to remove ethanol and unencapsulated ASO.

-

-

Characterization:

-

Measure the hydrodynamic size, polydispersity index (PDI), and zeta potential of the formulated LNPs using dynamic light scattering (DLS).

-

Determine the ASO encapsulation efficiency using a nucleic acid quantification assay (e.g., RiboGreen assay) before and after LNP lysis with a detergent (e.g., Triton X-100).

-

In Vivo ASO Delivery and Efficacy Assessment in Mice

Animal Model:

-

Wild-type mice are typically used for initial delivery and knockdown studies.

Dosing:

-

ASO-loaded LNPs are administered via intravenous (i.v.) injection.

-

A typical dosing regimen might involve multiple injections over a period of time (e.g., four injections of 50 µg ASO per injection).[1]

Tissue Collection and Analysis:

-

Mice are euthanized at a predetermined time point after the final dose.

-

Brain tissue is harvested and can be dissected into specific regions (e.g., cortex, hippocampus).

-

RNA Analysis:

-

Total RNA is extracted from the brain tissue.

-

The levels of the target mRNA (e.g., tau mRNA) are quantified using quantitative real-time polymerase chain reaction (qRT-PCR).

-

Gene expression is normalized to a housekeeping gene.

-

-

Protein Analysis:

-

Total protein is extracted from the brain tissue.

-

The levels of the target protein (e.g., tau protein) are quantified using Western blotting or enzyme-linked immunosorbent assay (ELISA).

-

Conclusion

The this compound lipidoid represents a significant advancement in the field of drug delivery to the CNS. By enabling the systemic administration of ASOs to the brain, this technology has the potential to revolutionize the treatment of a wide array of neurological disorders. The straightforward method of doping this compound into existing LNP formulations provides a versatile platform for the delivery of various macromolecular therapeutics across the blood-brain barrier. Further research into the precise mechanism of transport and optimization of LNP formulations will continue to enhance the therapeutic potential of this innovative technology.

References

The Potential of NT1-014B for Central Nervous System Disease Treatment: A Technical Guide

A Deep Dive into Neurotransmitter-Derived Lipidoid Nanoparticles for Enhanced Blood-Brain Barrier Penetration

For Immediate Release

Researchers and drug development professionals are continuously seeking innovative methods to deliver therapeutics across the formidable blood-brain barrier (BBB). A promising development in this area is the use of neurotransmitter-derived lipidoids, specifically NT1-014B, as a component of lipid nanoparticles (LNPs) to facilitate the transport of various therapeutic payloads into the central nervous system (CNS). This technical guide synthesizes the available preclinical data on this compound, detailing its mechanism of action, experimental validation, and potential applications in treating CNS disorders.

Core Concept: Leveraging Neurotransmitter Scaffolds for Brain Delivery

This compound is a synthetic lipidoid molecule designed to overcome the BBB. Its structure is based on a neurotransmitter headgroup, dimethyltryptamine, which is known to be actively transported across the endothelial plasma membrane of the BBB.[1] By incorporating this compound into lipid nanoparticles, the entire nanoparticle gains the ability to penetrate the brain, delivering its cargo to the CNS.[1][2]

The proposed mechanism of action involves receptor-mediated transcytosis, a process by which substances are transported across a cell. While the specific receptors involved in NT1-lipidoid uptake are still under investigation, the foundational principle is that the neurotransmitter-derived headgroup of this compound engages with receptors on the BBB, prompting the endothelial cells to transport the LNP from the bloodstream into the brain parenchyma.[1]

Preclinical Efficacy: Delivery of Diverse Therapeutic Cargos

Preclinical studies in mice have demonstrated the versatility of this compound LNPs in delivering a range of therapeutic molecules to the brain. These include small molecules, antisense oligonucleotides (ASOs), and gene-editing proteins.

Small Molecule Delivery: Amphotericin B

Amphotericin B (AmB), an antifungal drug, is typically unable to cross the BBB. However, when formulated with NT1-lipidoids, AmB was successfully detected in the brain tissue of mice following intravenous injection.[1]

| Formulation | Mean AmB Concentration in Brain (ng/g tissue) |

| NT1-O12B | ~150 |

| NT1-O14B | ~150 |

| NT1-O16B | ~150 |

| NT1-O18B | ~150 |

Data from studies where mice were injected with AmB-loaded NT1-lipidoid nanoparticles at a dose of 5 mg/kg. Brain tissue was analyzed 24 hours post-injection.[1]

It was observed that doping a previously BBB-impermeable lipidoid (PBA-Q76-O16B) with an NT1-lipidoid conferred the ability to deliver AmB to the brain. The concentration of AmB in the brain increased with a higher doping ratio of the BBB-impermeable lipidoid.[1]

Antisense Oligonucleotide (ASO) Delivery: Tau-ASO

To assess the potential for treating neurodegenerative diseases, this compound LNPs were used to deliver an ASO targeting the Tau protein (Tau-ASO). The doped NT-lipidoid formulation successfully delivered the Tau-ASO into the mouse brain, leading to functional gene knockdown at both the mRNA and protein levels.[1] In vitro experiments using HEK-GFP cells showed that while NT1-O14B LNPs alone did not induce silencing, their combination with 306-O12B-3 LNPs resulted in significant gene silencing.[1]

Gene-Editing Protein Delivery: GFP-Cre

The delivery of larger biomacromolecules was demonstrated using a GFP-Cre recombinase protein. In Ai14 mice, intravenous injection of GFP-Cre formulated with a mixture of NT1-O14B and PBA-Q76-O16B (3:7 ratio) resulted in tdTomato expression in the cerebral cortex, hippocampus, and cerebellum.[1] This indicates successful Cre-mediated gene recombination in these brain regions.[1]

Experimental Protocols

Lipid Nanoparticle Formulation

A key aspect of utilizing this compound is its formulation into lipid nanoparticles. The following provides a general protocol based on published methods.[1]

Detailed Methodology for LNP Formulation (Example with ASO):

-

Preparation of Lipid Stock: The this compound lipidoid and other formulation components (e.g., helper lipids, cholesterol, PEG-lipid) are dissolved in ethanol.

-

Preparation of ASO Solution: The antisense oligonucleotide is dissolved in an aqueous buffer (e.g., citrate (B86180) buffer).

-

Microfluidic Mixing: The lipid-ethanol solution and the ASO-aqueous solution are rapidly mixed using a microfluidic device. This rapid mixing leads to the self-assembly of the lipids around the ASO cargo, forming the LNPs.

-

Purification: The resulting LNP solution is dialyzed against phosphate-buffered saline (PBS) to remove the ethanol and any unencapsulated ASO.

-

Concentration: The purified LNPs are concentrated to the desired final concentration using centrifugal filter units.

-

Characterization: The final LNP formulation is characterized for size, polydispersity index (PDI), and zeta potential using dynamic light scattering. The encapsulation efficiency of the ASO is determined using a suitable assay.

In Vivo Administration and Tissue Analysis

The following protocol outlines the general steps for evaluating the efficacy of this compound LNPs in a mouse model.

Detailed Methodology for In Vivo Study (Example with AmB):

-

Animal Model: Age- and weight-matched mice are used for the study.

-

Administration: The AmB-loaded this compound LNP formulation is administered via intravenous injection into the tail vein at a specified dose (e.g., 5 mg/kg AmB).

-

Incubation: The animals are monitored for a predetermined period (e.g., 24 hours).

-

Tissue Collection: After the incubation period, the mice are euthanized. A transcardial perfusion with saline is performed to remove blood from the circulatory system, preventing contamination of the brain tissue with blood-borne AmB. The brain is then harvested.

-

Sample Preparation: The brain tissue is homogenized.

-

Quantification: The concentration of AmB in the brain homogenate is quantified using high-performance liquid chromatography (HPLC).[1]

Future Directions and Conclusion

The development of this compound and other neurotransmitter-derived lipidoids represents a significant advancement in the field of drug delivery to the CNS.[2] The ability to systemically administer a variety of therapeutic molecules and have them effectively cross the blood-brain barrier opens up new possibilities for treating a wide range of neurological disorders, including neurodegenerative diseases, brain tumors, and CNS infections.[1]

Further research is needed to fully elucidate the specific receptors and pathways involved in the transcytosis of NT1-lipidoid nanoparticles. Additionally, long-term safety and efficacy studies will be crucial before this technology can be translated to the clinic. Nevertheless, this compound provides a powerful and versatile platform for the next generation of CNS-targeted therapies.

References

Revolutionizing Brain Delivery: A Technical Guide to NT1-014B-Based Lipid Nanoparticle Formation

For Researchers, Scientists, and Drug Development Professionals

The blood-brain barrier (BBB) presents a formidable challenge in the development of therapeutics for central nervous system (CNS) disorders. The novel tryptamine-containing ionizable cationic lipidoid, NT1-014B, has emerged as a promising tool to overcome this barrier.[1][2][3] This technical guide provides an in-depth overview of the use of this compound in combination with other lipids for the formation of lipid nanoparticles (LNPs) capable of delivering various therapeutic payloads to the brain.

Core Concept: Leveraging Neurotransmitter-Derived Lipids for Brain Targeting

This compound is a key component of a new class of neurotransmitter-derived lipidoids (NT-lipidoids).[3] The rationale behind its design is to mimic the structure of neurotransmitters like tryptamine, which can be actively transported across the BBB.[4] By incorporating this compound into LNP formulations, these nanoparticles can effectively shuttle therapeutic cargo, such as small-molecule drugs, antisense oligonucleotides (ASOs), and proteins, into the brain following intravenous administration.[1][4]

LNP Formulation and Composition with this compound

The successful formation of brain-penetrating LNPs hinges on the precise combination and ratio of various lipid components. This compound is typically used in conjunction with other ionizable lipids, helper lipids, and PEGylated lipids to create stable and effective delivery vehicles.

Table 1: Summary of this compound LNP Formulations and Efficacy

| Payload | Co-Ionizable Lipid | This compound:Co-Lipid (w/w Ratio) | Helper Lipids | Key Findings | Reference |

| Tau-ASO | 306-O12B-3 | 3:7 | DSPE-PEG2000 | ~50% reduction in tau mRNA in the brain. | [4] |

| Tau-ASO | 306-O12B-3 | 5:5 | DSPE-PEG2000 | ~25% reduction in tau mRNA in the brain. | [4] |

| (-27)GFP-Cre Protein | PBA-Q76-O16B | 3:7 | DSPE-PEG2000 | Successful delivery of Cre protein to the cerebral cortex, hippocampus, and cerebellum. | [4][5] |

| Cre mRNA | Dlin-MC3 | 3:7 | Not specified | Successful Cre mRNA delivery to the brain. | [6] |

| Cre mRNA | PBA-Q76O16B | 3:7 | Not specified | Successful Cre mRNA delivery to the brain. | [6] |

| Amphotericin B (AmB) | PBA-Q76-O16B | Not specified | Not specified | Enhanced AmB concentration in brain tissue. | [4] |

Experimental Protocols

The following sections detail generalized protocols for the formulation and evaluation of this compound-containing LNPs, based on methodologies described in the literature.

LNP Formulation via Microfluidic Mixing

This protocol is a standard method for producing uniform LNPs.

-

Lipid Stock Preparation:

-

Dissolve this compound, a co-ionizable lipid (e.g., 306-O12B-3 or PBA-Q76-O16B), a helper lipid (e.g., cholesterol), and a PEGylated lipid (e.g., DSPE-PEG2000) in ethanol (B145695) to create a stock solution. The molar ratios of these components are critical and should be optimized for the specific application. For initial studies with ASOs, a weight ratio of 24:1 (total synthetic lipids to DSPE-PEG2000) has been used.[4]

-

-

Aqueous Phase Preparation:

-

Dissolve the therapeutic payload (e.g., ASO, mRNA) in an appropriate aqueous buffer (e.g., citrate (B86180) buffer).

-

-

Microfluidic Mixing:

-

Load the lipid-ethanol solution into one syringe and the aqueous payload solution into another.

-

Use a microfluidic mixing device (e.g., NanoAssemblr) to rapidly mix the two solutions at a defined flow rate ratio. This rapid mixing leads to the self-assembly of the lipids around the payload, forming LNPs.

-

-

Purification:

-

Dialyze the resulting LNP solution against phosphate-buffered saline (PBS) to remove ethanol and unencapsulated payload.

-

Payload Encapsulation and Characterization

-

Encapsulation Efficiency:

-

Use a fluorescent dye that binds to the payload (e.g., RiboGreen for RNA) to determine the amount of encapsulated material.

-

Measure the fluorescence of the LNP solution before and after lysis with a surfactant (e.g., Triton X-100). The difference in fluorescence is proportional to the amount of encapsulated payload.

-

-

Particle Size and Polydispersity Index (PDI):

-

Use Dynamic Light Scattering (DLS) to measure the hydrodynamic diameter and PDI of the LNPs. LNPs with a diameter of 140-170 nm have been reported for this compound formulations.[2]

-

-

Zeta Potential:

-

Use Laser Doppler Velocimetry to measure the surface charge of the LNPs.

-

In Vitro and In Vivo Evaluation

-

In Vitro Transfection:

-

Incubate cultured cells (e.g., HEK-GFP cells for GFP silencing studies) with the LNP-payload complex.

-

Assess the biological effect of the delivered payload (e.g., reduction in GFP expression via flow cytometry or fluorescence microscopy).

-

-

In Vivo Administration and Biodistribution:

-

Administer the LNPs to animal models (e.g., mice) via intravenous injection.

-

To assess biodistribution, a fluorescent dye (e.g., DiR) can be encapsulated within the LNPs.[4]

-

After a set time point, harvest organs of interest (especially the brain), and use an imaging system (e.g., IVIS) to visualize the fluorescence signal.[4]

-

-

In Vivo Efficacy:

-

Following administration of the therapeutic LNPs, harvest the target tissue (e.g., brain).

-

Analyze the tissue for the desired biological effect, such as mRNA knockdown (via qPCR) or protein reduction (via Western blot or ELISA).

-

Visualizing the Process and Logic

To better understand the experimental workflow and the functional components of this compound LNPs, the following diagrams are provided.

Conclusion

This compound represents a significant advancement in the field of drug delivery to the CNS. By incorporating this neurotransmitter-derived lipidoid into LNP formulations, researchers can overcome the challenge of the blood-brain barrier and deliver a wide range of therapeutic payloads directly to the brain. The methodologies and data presented in this guide provide a solid foundation for scientists and drug developers to explore the potential of this compound in their own research and development endeavors, paving the way for new treatments for neurological disorders.

References

- 1. caymanchem.com [caymanchem.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. NT1-O14B - Echelon Biosciences [echelon-inc.com]

- 4. Neurotransmitter-derived lipidoids (NT-lipidoids) for enhanced brain delivery through intravenous injection - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. WO2021226092A1 - Synthetic lipid-like materials for brain delivery - Google Patents [patents.google.com]

Methodological & Application

Application Notes and Protocols: NT1-014B Lipid Nanoparticle Formulation

For Researchers, Scientists, and Drug Development Professionals

Introduction

NT1-014B is a novel, tryptamine-derived ionizable lipidoid designed for the formulation of lipid nanoparticles (LNPs) capable of crossing the blood-brain barrier (BBB).[1][2][3] This unique property enables the systemic delivery of various therapeutic payloads, including small molecules, antisense oligonucleotides (ASOs), and proteins, to the central nervous system.[1][4] Developed as part of the neurotransmitter-derived lipidoid (NT-lipidoid) platform, this compound can be incorporated into otherwise BBB-impermeable LNPs, granting them the ability to penetrate the brain.[1][4] These application notes provide a detailed protocol for the formulation and preparation of this compound containing LNPs for research purposes.

Core Concepts

The formulation of this compound LNPs is based on the well-established ethanol (B145695) dilution method.[3] This involves the rapid mixing of an ethanolic solution containing the lipids with an acidic aqueous buffer containing the therapeutic cargo. The decrease in solvent polarity causes the lipids to self-assemble into nanoparticles, encapsulating the payload. The acidic buffer (typically pH 4.0-5.5) is crucial as it protonates the tertiary amine of the ionizable lipidoid this compound, giving it a positive charge that facilitates complexation with negatively charged cargo like nucleic acids.[5][6] Following formation, the LNPs are dialyzed against a neutral buffer (e.g., PBS, pH 7.4) for storage and in vivo use.[1][6]

Quantitative Data Summary

The following table outlines representative formulation compositions and resulting physicochemical properties for this compound LNPs based on published data and general LNP formulation principles. Note that specific characteristics will vary depending on the payload and precise preparation parameters.

| Parameter | Formulation for ASO Delivery (in vivo) | Formulation for Protein Delivery (in vivo) | General Purpose RNA Formulation (Representative) |